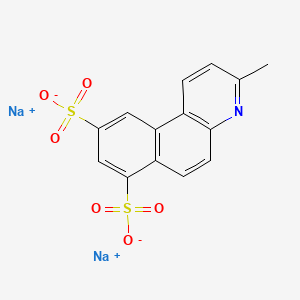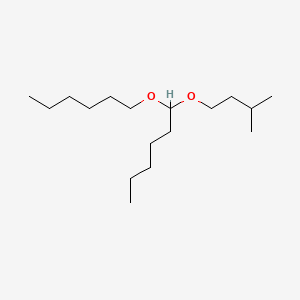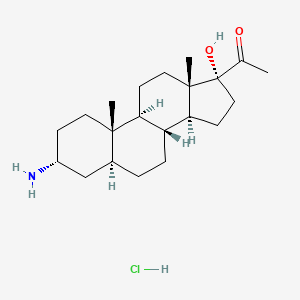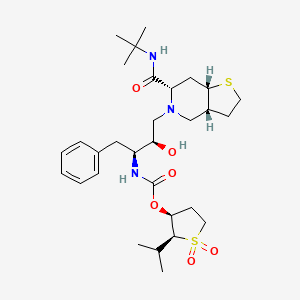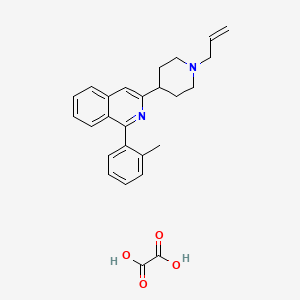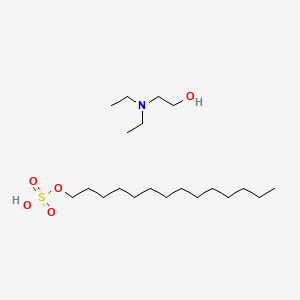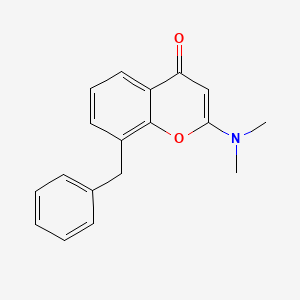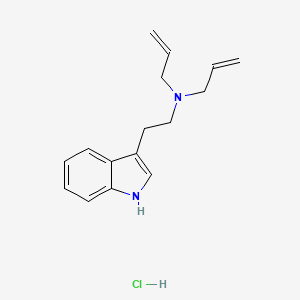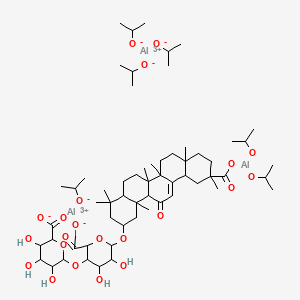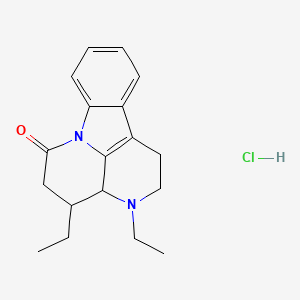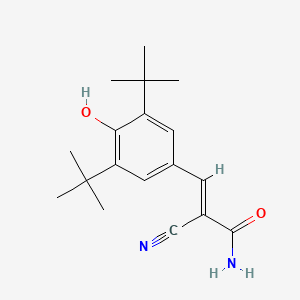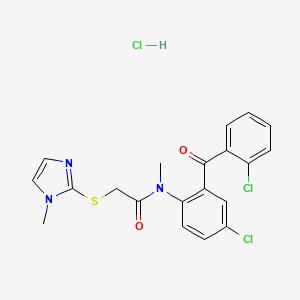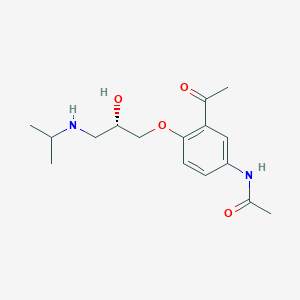
Diacetolol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetolol, (S)- is a chiral compound and the primary metabolite of acebutolol. It is a beta blocker and anti-arrhythmic agent used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia . The compound has the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide and a molecular formula of C16H24N2O4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diacetolol is synthesized from acebutolol through metabolic processes. The synthesis involves the acetylation of acebutolol, which is a selective beta blocker . The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of diacetolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Diacetolol undergoes several types of chemical reactions, including:
Oxidation: Diacetolol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert diacetolol into its reduced forms.
Substitution: Diacetolol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of diacetolol, as well as substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Diacetolol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of beta blockers and their metabolites.
Biology: Studied for its effects on beta-adrenergic receptors and its role in metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of new beta blockers and anti-arrhythmic agents
Mécanisme D'action
Diacetolol exerts its effects by blocking beta-adrenergic receptors, specifically the β1-receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine on these receptors. The compound also has intrinsic sympathomimetic activity, which contributes to its anti-arrhythmic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acebutolol: The parent compound of diacetolol, also a beta blocker with similar therapeutic uses.
Propranolol: A non-selective beta blocker used for similar indications.
Metoprolol: A selective β1-receptor antagonist with similar cardiovascular effects
Uniqueness
Diacetolol is unique due to its specific metabolic origin from acebutolol and its distinct pharmacokinetic profile. It has a longer duration of action and may be more selective in its effects compared to other beta blockers .
Propriétés
Numéro CAS |
91050-36-1 |
|---|---|
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/t14-/m0/s1 |
Clé InChI |
AWOGXJOBNAWQSF-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
SMILES canonique |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


